(S)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride
Description
(S)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride (CAS: 1217679-12-3) is a chiral piperazine derivative with a molecular formula of C₁₆H₂₅ClN₂O₂ and a molecular weight of 312.83 g/mol . The compound features a piperazine ring substituted with an isobutyl group at the 2-position and a benzyloxycarbonyl (Cbz) protecting group at the 1-position. Its stereochemistry is defined by the (S)-configuration at the chiral center, which distinguishes it from its (R)-enantiomer .
Properties
IUPAC Name |
benzyl (2S)-2-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-13(2)10-15-11-17-8-9-18(15)16(19)20-12-14-6-4-3-5-7-14;/h3-7,13,15,17H,8-12H2,1-2H3;1H/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLZPCZSUXTEIV-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CNCCN1C(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1CNCCN1C(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662631 | |
| Record name | Benzyl (2S)-2-(2-methylpropyl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217679-12-3 | |
| Record name | Benzyl (2S)-2-(2-methylpropyl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization Reactions
The piperazine core can be synthesized via cyclization of diamines or amino alcohols. A notable method involves reacting 1,2-diaminopropane derivatives with carbonyl compounds under acidic or basic conditions. For example, EP3015456A1 describes cyclization using formic mixed anhydrides or alkyl formates in the presence of strong bases like lithium bis(trimethylsilyl)amide (LiHMDS). Yields improve significantly with acid additives such as trifluoroacetic acid (TFA), which protonate intermediates to prevent side reactions.
Table 1: Cyclization Conditions and Yields
| Substrate | Reagent | Base | Acid Additive | Yield (%) |
|---|---|---|---|---|
| Diamine derivative | Formic anhydride | LiHMDS | TFA | 78 |
| Amino alcohol | Methyl formate | NaO*Bu | Acetic acid | 65 |
Alkylation for Isobutyl Group Introduction
Introducing the isobutyl group at the piperazine’s 2-position requires selective alkylation. PubChem CID 13553921 highlights 2-isobutylpiperazine as a key intermediate, synthesized via nucleophilic substitution between piperazine and isobutyl bromide under basic conditions. Optimal results are achieved using sodium hydride (NaH) in tetrahydrofuran (THF), yielding 85% of the monoalkylated product.
Benzyl Carboxylation and Protecting Group Strategies
Carbamate Formation
The benzyl carboxylate group is introduced via carbamate formation. PMC8041306 details the reaction of 2-isobutylpiperazine with benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) and triethylamine (TEA), producing the protected intermediate in 92% yield. Boc protection is alternatively used for nitrogen masking, as seen in EP4289850A1 , where tert-butyl dicarbonate facilitates selective protection.
Table 2: Carboxylation Reaction Parameters
| Piperazine Derivative | Reagent | Solvent | Base | Yield (%) |
|---|---|---|---|---|
| 2-Isobutylpiperazine | Benzyl chloroformate | DCM | TEA | 92 |
| Boc-protected piperazine | Cbz-Cl | THF | NaHCO3 | 88 |
Deprotection and Hydrochloride Salt Formation
Final deprotection of the Boc or Cbz groups is achieved using hydrochloric acid (HCl) in dioxane, followed by precipitation of the hydrochloride salt. CAS 1217844-65-9 reports a 95% yield for this step when using 4M HCl in ethyl acetate.
Stereochemical Control and Resolution
Chiral Auxiliary Approaches
Asymmetric synthesis of the (S)-enantiomer employs chiral catalysts or resolving agents. PMC2902800 demonstrates palladium-catalyzed cross-coupling with chiral ligands like (±)-BINAP, achieving enantiomeric excess (ee) up to 98%. Alternatively, enzymatic resolution using lipases separates enantiomers via kinetic resolution.
Table 3: Enantioselective Synthesis Outcomes
| Method | Catalyst/Ligand | ee (%) | Yield (%) |
|---|---|---|---|
| Palladium catalysis | (±)-BINAP | 98 | 75 |
| Enzymatic resolution | Candida antarctica lipase | 95 | 60 |
Crystallization-Based Resolution
Racemic mixtures are resolved via diastereomeric salt formation with chiral acids (e.g., tartaric acid). VC17549136 notes a 40% recovery of the (S)-enantiomer using this method, though it is less efficient than catalytic approaches.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates in alkylation steps, while lower temperatures (–20°C to 0°C) minimize epimerization during carboxylation. For example, LiHMDS-mediated cyclizations in THF at –78°C improve regioselectivity by 30% compared to room-temperature reactions.
Catalytic Systems
Palladium catalysts (Pd2(dba)3) with bulky phosphine ligands (tBu2P) suppress side reactions in cross-coupling steps, as shown in EP4289850A1 . Catalyst loadings as low as 1 mol% achieve full conversion in 6 hours.
Scalability and Industrial Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors reduce reaction times for cyclization steps from 12 hours to 30 minutes, as demonstrated in EP3015456A1 . Additionally, replacing toxic solvents (DCM) with ethyl acetate improves environmental compatibility without sacrificing yield.
Analytical Characterization
Final product purity is verified via:
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound has shown promise as a building block in the synthesis of more complex organic molecules. Its unique benzyl group imparts distinct chemical properties that can be exploited in drug design. Research indicates that derivatives of piperazine often exhibit interactions with neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions.
Therapeutic Potential
(S)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride may have therapeutic applications in treating neurological disorders. Similar compounds have demonstrated anxiolytic and antidepressant effects, suggesting that this compound could also possess comparable properties. The ability to modulate neurotransmitter activity positions it as a candidate for further investigation in pharmacological studies.
Antiviral Activity
Research into piperazine derivatives has also explored their potential as antiviral agents. For instance, studies have indicated that certain piperazine compounds can inhibit viral replication mechanisms, which may extend to this compound in future investigations . The exploration of its antiviral properties could be particularly relevant given the ongoing demand for effective treatments against viral pathogens.
Synthesis Methodologies
The synthesis of this compound can be achieved through various organic reactions involving piperazine derivatives. Common synthetic routes include:
- N-Alkylation Reactions : Introducing the isobutyl group via alkylation of the piperazine nitrogen.
- Carboxylation : Utilizing carboxylic acid derivatives to form the carboxylate functionality.
- Hydrochloride Formation : Converting the base form into its hydrochloride salt to enhance solubility.
These synthetic pathways allow for the exploration of structural modifications that could lead to enhanced biological activity or improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of (S)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Properties :
- Storage : Requires an inert atmosphere and refrigeration (2–8°C) to maintain stability .
- Safety Profile : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Precautionary measures include avoiding inhalation and contact with skin/eyes (P261, P305+P351+P338) .
Comparison with Structurally Similar Compounds
Piperazine derivatives are widely explored in pharmaceutical chemistry due to their versatility as building blocks. Below is a detailed comparison of the target compound with its analogs (Table 1) and a discussion of their structural and functional differences.
Structural and Physicochemical Comparisons
Table 1: Comparative Analysis of Piperazine Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| (S)-Benzyl 2-isobutylpiperazine-1-carboxylate HCl | 1217679-12-3 | C₁₆H₂₅ClN₂O₂ | 312.83 | Isobutyl (C₄H₉), Benzyl (C₇H₇) |
| (S)-Benzyl 2-methylpiperazine-1-carboxylate HCl | 1217720-49-4 | C₁₄H₂₀ClN₂O₂ | 284.77 | Methyl (CH₃), Benzyl |
| tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate HCl | 1858241-30-1 | C₁₄H₂₆ClN₂O₄ | 324.82 | Methoxy-oxoethyl (C₃H₅O₃), tert-Butyl |
| (R)-Benzyl 2-isobutylpiperazine-1-carboxylate HCl | N/A | C₁₆H₂₅ClN₂O₂ | 312.83 | Isobutyl, Benzyl (enantiomer) |
Key Observations :
The tert-butyl group in CAS 1858241-30-1 introduces steric bulk, which may reduce metabolic degradation but could limit binding affinity in certain targets .
Stereochemical Differences :
- The (S)-enantiomer (target compound) and its (R)-counterpart share identical molecular weights and exact masses (312.149213 ) but may exhibit divergent biological activities due to chiral recognition in biological systems .
Spectroscopic and Analytical Data
Structural elucidation of these compounds relies on NMR and UV spectroscopy , as demonstrated in studies on related piperazine derivatives . For instance:
- 1H-NMR : The isobutyl group in the target compound would show distinct methyl proton resonances (δ ~0.9–1.1 ppm) and a multiplet for the CH₂ groups.
- 13C-NMR : The carbonyl carbon in the Cbz group typically appears near δ 155–160 ppm.
Biological Activity
(S)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a piperazine derivative, characterized by a piperazine ring substituted with a benzyl group and an isobutyl chain. The molecular formula is C14H22ClN2O2, and its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that piperazine derivatives often exhibit activity through:
- Receptor Modulation : Many piperazine compounds act as ligands for neurotransmitter receptors, influencing synaptic transmission.
- Enzyme Inhibition : Some studies suggest that these compounds can inhibit enzymes such as acetylcholinesterase, impacting neurotransmitter levels in the brain .
- Antimicrobial Activity : There is emerging evidence that certain piperazine derivatives possess antimicrobial properties, making them candidates for further investigation in infectious disease treatment .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, the compound exhibited an IC50 value of approximately 2.53 µM against gastric cancer cells (BGC-823) and 1.85 µM against ovarian cancer cells (A2780) using the MTT assay method .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it displays activity against specific bacterial strains, although detailed mechanisms remain to be elucidated. The structure-activity relationship (SAR) studies indicate that modifications to the piperazine ring can enhance its antimicrobial efficacy .
Case Study 1: Anticancer Efficacy
In a study focused on the anticancer effects of piperazine derivatives, this compound was tested alongside other compounds. The results indicated that this compound had a unique profile of activity that could be leveraged for developing new cancer therapies.
| Compound Name | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| (S)-Benzyl 2-isobutylpiperazine-1-carboxylate | BGC-823 | 2.53 |
| (S)-Benzyl 2-isobutylpiperazine-1-carboxylate | A2780 | 1.85 |
Case Study 2: Antimicrobial Screening
Another study evaluated the antimicrobial potential of several piperazine derivatives, including this compound. The compound showed promising results against Gram-positive bacteria, indicating its potential as an antimicrobial agent.
Q & A
Q. What are the recommended analytical techniques for confirming the purity and identity of (S)-benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride?
Answer:
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection to assess purity (≥95% is typical for research-grade material) .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode confirms the molecular ion peak at m/z 312.1492 (exact mass) .
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ should resolve signals for the benzyl group (δ ~7.3 ppm, aromatic protons), piperazine backbone (δ ~3.5–4.0 ppm), and isobutyl side chain (δ ~0.9–1.2 ppm, methyl groups).
Q. How should researchers safely handle and store this compound in a laboratory setting?
Answer:
- Handling: Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust .
- Storage: Store at –20°C in airtight, light-protected containers to prevent degradation. Desiccate to avoid hygroscopic effects .
- Disposal: Follow institutional guidelines for halogenated organic waste. Do not release into drains or the environment .
Q. What synthetic strategies are commonly employed to prepare this compound?
Answer:
- Step 1: Protect piperazine with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate under basic conditions (e.g., NaHCO₃) .
- Step 2: Introduce the isobutyl group via nucleophilic substitution at the piperazine nitrogen. Use isobutyl bromide and a base like K₂CO₃ in DMF .
- Step 3: Deprotect the Cbz group via hydrogenolysis (H₂/Pd-C) or acidic cleavage (HCl/dioxane) to yield the hydrochloride salt .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software tools are recommended?
Answer:
- Crystallization: Grow single crystals by slow evaporation of a saturated solution in ethanol/water (1:1).
- Data Collection: Use a diffractometer (Cu-Kα radiation) to collect intensity data.
- Structure Solution: Employ SHELXT for phase determination and SHELXL for refinement, leveraging the (S)-configuration constraints .
- Visualization: Mercury CSD can analyze packing interactions (e.g., hydrogen bonds between NH⁺ and Cl⁻) and validate chirality .
Q. What methodologies are effective for identifying and quantifying synthetic impurities in this compound?
Answer:
Q. How can researchers investigate the compound’s stability under varying pH and temperature conditions?
Answer:
Q. What computational approaches support the rational design of derivatives with enhanced bioactivity?
Answer:
- Docking Studies: Model interactions with target receptors (e.g., GPCRs) using AutoDock Vina. Focus on the piperazine core’s conformational flexibility and the isobutyl group’s steric effects .
- QSAR Analysis: Build regression models (e.g., partial least squares) using descriptors like logP, polar surface area, and H-bond acceptor count .
- Synthetic Feasibility: Prioritize derivatives with synthetic accessibility scores (<5) via SYLVIA or similar tools .
Conflict Resolution in Experimental Data
Q. How should researchers address discrepancies in reported melting points or spectral data?
Answer:
- Melting Point Validation: Cross-check with differential scanning calorimetry (DSC) to detect polymorphic forms or hydrate/solvate formation .
- Spectral Replication: Compare NMR data with NIST Chemistry WebBook entries for analogous piperazine derivatives. Adjust solvent and temperature parameters to match literature conditions .
Q. Why might chiral HPLC fail to resolve enantiomers, and how can this be mitigated?
Answer:
- Cause: Low enantiomeric excess (ee) due to racemization during synthesis or storage.
- Solution:
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
